(R)-N-Fmoc-piperidine-2-carboxylic acid
Overview
Description
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The piperidine-2-carboxylic acid is first reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Automated synthesis: The use of automated peptide synthesizers allows for the efficient and high-throughput production of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine form of the compound.
Coupling reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Free amine: Obtained after the removal of the Fmoc group.
Peptide chains: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Peptide synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amine group during coupling reactions.
Biological studies: The compound is used in the study of peptide-based drugs and their interactions with biological targets.
Medicinal chemistry: It is utilized in the development of new therapeutic agents, particularly in the design of peptide-based drugs.
Industrial applications: The compound is used in the production of peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine group, allowing for selective coupling reactions with other amino acids. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-4-phenylbutanoic acid: Another compound with an Fmoc protecting group used in peptide synthesis.
Fmoc-protected amino acids: A class of compounds that includes various amino acids protected by the Fmoc group.
Uniqueness
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This structure allows for its use in the synthesis of peptides with specific properties and functions.
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314811 | |
Record name | D-Fmoc-pipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-63-9, 105751-19-7 | |
Record name | D-Fmoc-pipecolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101555-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Fmoc-pipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.